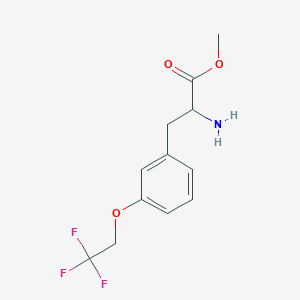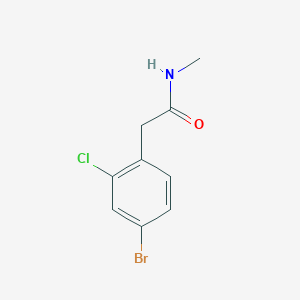![molecular formula C46H51BF2I2N2 B8124641 4,12-bis[(E)-2-(4-tert-butylphenyl)ethenyl]-8-(3,5-diiodo-4-methylphenyl)-5,11-diethyl-2,2-difluoro-6,10-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B8124641.png)
4,12-bis[(E)-2-(4-tert-butylphenyl)ethenyl]-8-(3,5-diiodo-4-methylphenyl)-5,11-diethyl-2,2-difluoro-6,10-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis[4-(tert-butyl)styryl]-10-(3,5-diiodo-4-methylphenyl)-2,8-diethyl-5,5-difluoro-1,9-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of styryl, diiodo, and difluoro groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis[4-(tert-butyl)styryl]-10-(3,5-diiodo-4-methylphenyl)-2,8-diethyl-5,5-difluoro-1,9-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin core, followed by the introduction of the styryl, diiodo, and difluoro groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, iodine, and fluorinating agents. The reaction conditions usually involve elevated temperatures and inert atmospheres to ensure the stability of the intermediates and final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Bis[4-(tert-butyl)styryl]-10-(3,5-diiodo-4-methylphenyl)-2,8-diethyl-5,5-difluoro-1,9-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer double bonds or functional groups.
Aplicaciones Científicas De Investigación
3,7-Bis[4-(tert-butyl)styryl]-10-(3,5-diiodo-4-methylphenyl)-2,8-diethyl-5,5-difluoro-1,9-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as its use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,7-Bis[4-(tert-butyl)styryl]-10-(3,5-diiodo-4-methylphenyl)-2,8-diethyl-5,5-difluoro-1,9-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Bis[4-(tert-butyl)styryl]-10-(3,5-diiodo-4-methylphenyl)-2,8-diethyl-5,5-difluoro-1,9-dimethyl-5H-dipyrrolo[1,2-c2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide: Similar compounds include other derivatives of dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin with different substituents.
Styryl Derivatives: Compounds with styryl groups, such as 4-(tert-butyl)styryl derivatives, which share similar reactivity and applications.
Diiodo Derivatives: Compounds containing diiodo groups, which exhibit similar chemical behavior in substitution and coupling reactions.
Uniqueness
The uniqueness of 3,7-Bis[4-(tert-butyl)styryl]-10-(3,5-diiodo-4-methylphenyl)-2,8-diethyl-5,5-difluoro-1,9-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
4,12-bis[(E)-2-(4-tert-butylphenyl)ethenyl]-8-(3,5-diiodo-4-methylphenyl)-5,11-diethyl-2,2-difluoro-6,10-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H51BF2I2N2/c1-12-36-28(3)43-42(33-26-38(50)30(5)39(51)27-33)44-29(4)37(13-2)41(25-19-32-16-22-35(23-17-32)46(9,10)11)53(44)47(48,49)52(43)40(36)24-18-31-14-20-34(21-15-31)45(6,7)8/h14-27H,12-13H2,1-11H3/b24-18+,25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXRBMXWASTYHN-SIHVKLMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC(=C(C(=C5)I)C)I)C)CC)C=CC6=CC=C(C=C6)C(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)/C=C/C4=CC=C(C=C4)C(C)(C)C)C5=CC(=C(C(=C5)I)C)I)C)CC)/C=C/C6=CC=C(C=C6)C(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H51BF2I2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate;(2S)-2-methylazetidin-1-ium](/img/structure/B8124608.png)
![cyclohexane;(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-methylcyclohexanamine](/img/structure/B8124616.png)

![N-Cyclopropylmethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8124624.png)
![4-[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8124630.png)




![[2-(3'-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8124650.png)
